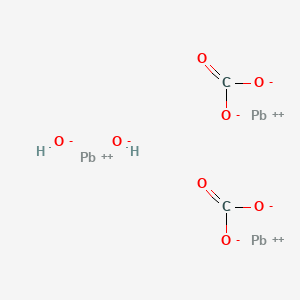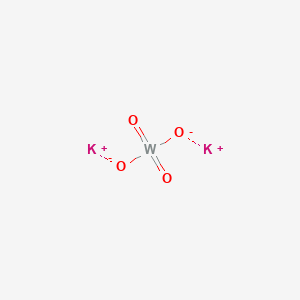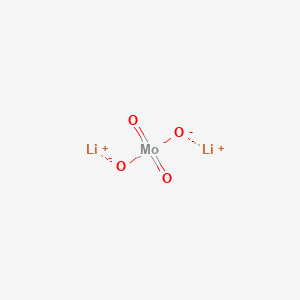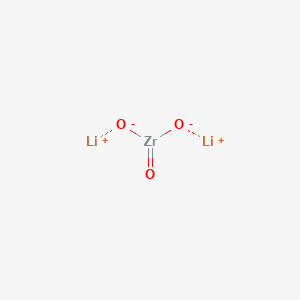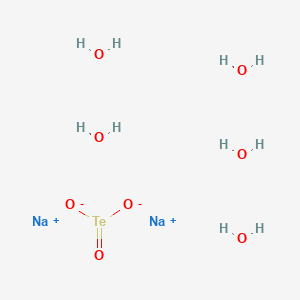
Sodium tellurite pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tellurite pentahydrate is an inorganic compound with the chemical formula Na₂TeO₃·5H₂O. It is a water-soluble white solid and a weak reducing agent. This compound is a hydrated form of sodium tellurite, which is an intermediate in the extraction of tellurium from anode slimes. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Sodium tellurite pentahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other tellurium compounds.
Biology: Sodium tellurite is used in microbiology to isolate bacteria with resistance to tellurium compounds. It is also used to study the effects of tellurium on biological systems.
Medicine: Research is being conducted on the potential therapeutic uses of tellurium compounds, including sodium tellurite, in treating certain diseases.
Industry: Sodium tellurite is used in the manufacturing of semiconductors, optical devices, and certain types of glass. .
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium tellurite pentahydrate can be synthesized by reacting tellurium dioxide (TeO₂) with sodium hydroxide (NaOH) in water. The reaction produces sodium tellurite, which can then be crystallized to obtain the pentahydrate form:
TeO2+2NaOH→Na2TeO3+H2O
Industrial Production Methods: The primary industrial source of sodium tellurite is from copper anode slimes, which contain various tellurides. These slimes are roasted with sodium carbonate (Na₂CO₃) and oxygen (O₂) to produce sodium tellurite:
Ag2Te+Na2CO3+O2→2Ag+Na2TeO3+CO2
The resulting sodium tellurite can then be hydrated to form this compound .
Types of Reactions:
Oxidation: Sodium tellurite can be oxidized to sodium tellurate (Na₂TeO₄) under suitable conditions.
Reduction: It can be reduced to elemental tellurium (Te) using strong reducing agents.
Substitution: Sodium tellurite can undergo substitution reactions with various reagents to form different tellurium compounds.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaClO) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or hydrazine (N₂H₄) can be used as reducing agents.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of tellurium dioxide (TeO₂).
Major Products Formed:
Oxidation: Sodium tellurate (Na₂TeO₄)
Reduction: Elemental tellurium (Te)
Substitution: Tellurium dioxide (TeO₂)
Comparación Con Compuestos Similares
- Sodium selenite (Na₂SeO₃)
- Sodium sulfite (Na₂SO₃)
- Sodium tellurate (Na₂TeO₄)
Propiedades
IUPAC Name |
disodium;tellurite;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3Te.5H2O/c;;1-4(2)3;;;;;/h;;(H2,1,2,3);5*1H2/q2*+1;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGMEGSORYZXCV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Te](=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10Na2O8Te |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8022024.png)

![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)

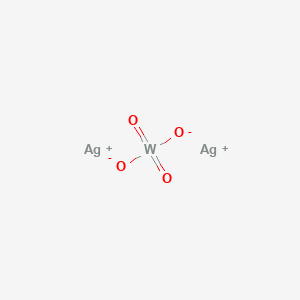



![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)
